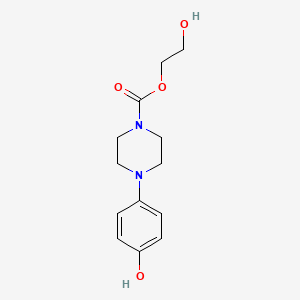

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol. This compound is a derivative of piperazine, a versatile chemical structure commonly used in pharmaceuticals and other applications due to its biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-hydroxyphenyl)piperazine with chloroformate esters under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

化学反応の分析

Types of Reactions: 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form hydroxyquinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

科学的研究の応用

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with a piperazine ring substituted with a hydroxyphenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making this compound a valuable intermediate in synthesizing various pharmaceuticals and bioactive molecules.

Overview

Scientific Research Applications

This compound is used in various scientific research applications:

- Chemistry : It serves as an intermediate in synthesizing various heterocyclic compounds and pharmaceuticals.

- Biology : Due to its structural similarity to biologically active molecules, the compound is used to study enzyme inhibition and receptor binding.

- Medicine : It is used in developing drugs for treating neurological disorders, cardiovascular diseases, and cancer.

- Industry : The compound is used in producing polymers, dyes, and agrochemicals.

1-(4-Hydroxyphenyl)piperazine derivatives have diverse biological activities and are of interest in pharmacology.

Target of Action

- GABA receptor

Mode of Action

- GABA receptor agonist

Biochemical Pathways

- Neurotransmission pathway

Research Findings on Tyrosinase Inhibition

4-(4-Hydroxyphenyl)piperazine derivatives have shown inhibitory effects on tyrosinase (TYR), an enzyme that regulates melanin biosynthesis . Inhibiting tyrosinase has potential therapeutic applications for treating several human diseases .

- A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed, synthesized, and assayed against TYR .

- Compound 10, a promising compound, displayed antioxidant activity, no cytotoxicity in MTT tests, and exerted anti-melanogenic effects on B16F10 cells .

- The starting material 4-(1-piperazinyl)phenol (1) has been studied in biochemical assays towards AbTYR, and it was found to interfere with the AbTYR catalytic cycle by acting as a competitive inhibitor .

- Several derivatives (7, 11, 17, and 21) with substituents (R=Cl, Br, CF3, OCH3) at the C-2’ position of the benzoyl ring resulted in potent inhibitors with IC50 values <5 μM, making them about 3.5-fold more potent than kojic acid (KA) .

- The introduction of an additional chlorine atom at the C-4’ position improved the potency, with 4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone (10) showing an inhibitory effect at a very low micromolar concentration (IC50 value of 1.5±0.1 μM) .

Potential Therapeutic Applications

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can be used to synthesize some bioactive compounds, such as antitumor agents and antidepressants . N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds are muscarinic receptor 4 (m4) antagonists for treating neurological diseases such as Alzheimer's Disease and Lewy Body Dementia .

Chemical Reactions

1-(4-Hydroxyphenyl)piperazine hydrochloride undergoes various chemical reactions:

- Oxidation : The hydroxy group can be oxidized to form quinone derivatives.

- Reduction : The compound can be reduced to form amine derivatives.

- Substitution : The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.

- Cyclization : The compound can undergo cyclization reactions to form more complex heterocyclic structures.

作用機序

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is similar to other piperazine derivatives, such as tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate and tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate. The uniqueness of this compound lies in its specific chemical properties and biological activity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

類似化合物との比較

tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

This comprehensive overview provides a detailed understanding of 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (HEP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of HEP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

- IUPAC Name : this compound

HEP exhibits several biological activities that may be attributed to its structural features. The piperazine moiety is known for its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Notably, compounds with similar structures have demonstrated:

- Acetylcholinesterase Inhibition : This activity is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies show that HEP derivatives can inhibit acetylcholinesterase (AChE), suggesting potential use in cognitive enhancement therapies .

- Antioxidant Activity : HEP has been studied for its ability to scavenge free radicals, which may protect against oxidative stress-related damage in cells .

In Vitro Studies

Several studies have evaluated the biological activity of HEP and its derivatives:

- AChE Inhibition :

- Neuroprotection :

- Chelation Properties :

Case Study 1: Neuroprotective Effects

In a controlled study involving neuronal cell lines exposed to oxidative stress, HEP was tested for its neuroprotective capabilities. The results showed that at a concentration of 2.5 µM, HEP significantly improved cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Case Study 2: AChE Inhibition Profile

A comparative analysis of various piperazine derivatives, including HEP, revealed that modifications in the side chains significantly affected AChE inhibition potency. The study concluded that specific structural modifications could enhance efficacy against Alzheimer's disease targets while maintaining acceptable toxicity profiles .

Data Table: Biological Activity Summary

特性

IUPAC Name |

2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c16-9-10-19-13(18)15-7-5-14(6-8-15)11-1-3-12(17)4-2-11/h1-4,16-17H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRJAUMQCXWXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。